molecular formula C11H17NO3S B5809515 N-(2-methoxyphenyl)-2-methyl-1-propanesulfonamide

N-(2-methoxyphenyl)-2-methyl-1-propanesulfonamide

Cat. No. B5809515
M. Wt: 243.32 g/mol
InChI Key: TYPDHUAUBAIVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-methyl-1-propanesulfonamide, also known as Mephenesin, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of sulfonamides and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(2-methoxyphenyl)-2-methyl-1-propanesulfonamide acts as a muscle relaxant by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to muscle relaxation and sedation.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-methyl-1-propanesulfonamide has been shown to have several biochemical and physiological effects in the body. It has been found to decrease muscle tone and reflexes, leading to muscle relaxation. It also has sedative effects on the central nervous system, leading to a calming effect.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-2-methyl-1-propanesulfonamide has several advantages as a tool for scientific research. It is easy to synthesize and purify, making it readily available for use in experiments. It also has a well-established mechanism of action, making it a reliable tool for investigating the effects of other drugs and compounds. However, N-(2-methoxyphenyl)-2-methyl-1-propanesulfonamide has limitations in terms of its specificity and selectivity. It may interact with other receptors in addition to the GABA receptor, leading to potential confounding effects in experiments.

Future Directions

There are several future directions for research involving N-(2-methoxyphenyl)-2-methyl-1-propanesulfonamide. One potential area of research is investigating its potential therapeutic applications as a muscle relaxant and sedative. Another area of research is investigating its effects on other receptors in the body, which may provide insights into its potential use as a tool for investigating other physiological processes. Overall, N-(2-methoxyphenyl)-2-methyl-1-propanesulfonamide has proven to be a valuable tool in scientific research, and its potential applications continue to be explored.

Synthesis Methods

N-(2-methoxyphenyl)-2-methyl-1-propanesulfonamide can be synthesized by reacting 2-methoxybenzenesulfonyl chloride with 2-methylpropanamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-(2-methoxyphenyl)-2-methyl-1-propanesulfonamide.

Scientific Research Applications

N-(2-methoxyphenyl)-2-methyl-1-propanesulfonamide has been used in various scientific research studies as a tool to investigate the biochemical and physiological effects of different drugs and compounds. It has been used to study the effects of anesthesia, muscle relaxants, and anticonvulsants.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-9(2)8-16(13,14)12-10-6-4-5-7-11(10)15-3/h4-7,9,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPDHUAUBAIVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-methylpropane-1-sulfonamide

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